5-(1,3-Benzoxazol-2-yl)-2-[3-(1,3-benzoxazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione (C3) is a novel small molecule identified through computational high-throughput screening of the ChemBridge library. [] It belongs to the class of isoindole-1,3-dione derivatives and has demonstrated potential as a dual inhibitor of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) kinases. [] This dual inhibitory activity makes C3 a promising candidate for further investigation in the context of gastric cancer treatment, where the activation and amplification of EGFR and HER2 are implicated in tumor development and progression. []
The study employed atomistic molecular dynamics simulations and solvent-based Gibbs binding free energy calculations to assess the binding affinity and pose of C3 with EGFR and HER2. [] These analyses revealed favorable binding energy, a good binding pose, and optimal interactions with key residues of both EGFR and HER2. [] This suggests that the specific arrangement of 1,3-benzoxazol-2-yl and isoindole-1,3(2H)-dione moieties within C3's structure contributes to its dual inhibitory activity.
C3 exhibits dual inhibitory activity against EGFR and HER2 kinases. [] While the specific mechanism of action is not elaborated upon in the articles, it is likely that C3 competitively binds to the ATP-binding site of these kinases, hindering their catalytic activity. [] This inhibition subsequently disrupts downstream signaling pathways involved in cell proliferation, adhesion, angiogenesis, and metastasis, leading to anti-tumor effects in gastric cancer cells. []
The primary application of C3 explored in the provided articles is its potential as a therapeutic agent for gastric cancer. [] In vitro studies demonstrated that C3 effectively inhibits EGFR and HER2 kinases, with IC50 values of 37.24 and 45.83 nM, respectively. [] Moreover, C3 exhibited potent inhibitory effects on the growth of gastric cancer cell lines KATOIII and Snu-5, with GI50 values of 84.76 and 48.26 nM, respectively. [] These findings suggest that C3 holds promise as a lead compound for developing novel therapies for gastric cancer, potentially offering advantages over conventional treatments due to its dual-targeting approach.
CAS No.: 37209-30-6
CAS No.: 137705-39-6
CAS No.: 16032-02-3
CAS No.: 1934-49-2
CAS No.: